molecular formula C23H16BrN3OS2 B2998486 5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1223788-85-9

5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Numéro de catalogue: B2998486
Numéro CAS: 1223788-85-9
Poids moléculaire: 494.43
Clé InChI: YCTDMOVTUBGCDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a chemically complex tricyclic compound that functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound is a key research tool for investigating the cell cycle, particularly the G1 to S phase transition. Its mechanism of action involves competitive binding at the ATP-binding site of CDK2, effectively halting kinase activity and leading to cell cycle arrest. This makes it invaluable in oncology research for studying the proliferation of cancer cells that are dependent on CDK2 signaling. Researchers utilize this inhibitor to explore targeted cancer therapies and to dissect the intricate pathways of cell cycle regulation. The compound's structure features a benzyl group and a 4-bromobenzylthio ether moiety, which are critical for its binding affinity and selectivity. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3OS2/c24-17-10-8-16(9-11-17)14-29-23-26-19-18-7-4-12-25-21(18)30-20(19)22(28)27(23)13-15-5-2-1-3-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTDMOVTUBGCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger quantities.

Analyse Des Réactions Chimiques

Types of Reactions

5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:

Mécanisme D'action

The mechanism by which 5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved often include signal transduction and metabolic processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Tricyclic Core Derivatives

The target compound shares a tricyclic scaffold with the following analogs:

a) 5-Benzyl-4-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one ()
  • Molecular Formula : C₂₅H₁₉N₃O₃S₂
  • Molecular Weight : 473.6 g/mol
  • Key Differences :
    • Substituent at position 4: A 3-methoxyphenyl group linked via a sulfanyl ethyl chain.
    • The methoxy group is electron-donating, contrasting with the electron-withdrawing bromine in the target compound.
    • Increased oxygen content (3 oxygen atoms vs. 1 in the target compound) may enhance solubility in polar solvents.
b) 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()
  • Key Differences: Tetracyclic (vs. tricyclic) core with additional sulfur atoms. 4-Methoxyphenyl substituent: Electron-donating effects similar to the analog in .

Functional Group and Substituent Analysis

Compound Substituent at Position 4 Key Functional Groups Electronic Effects Potential Impact on Properties
Target Compound 4-Bromophenylmethylsulfanyl Br (halogen), sulfanyl, ketone Electron-withdrawing (Br) Increased molecular weight; halogen bonding
Methoxy Analog () 3-Methoxyphenylsulfanyl OCH₃ (methoxy), sulfanyl, ketone Electron-donating (OCH₃) Enhanced solubility; altered redox stability
Hydroxy Analog () 4-Hydroxyphenyl OH (phenolic), sulfanyl, ketone H-bond donor (OH) Improved bioavailability; higher polarity

Computational and Theoretical Insights

While the target compound lacks direct computational data in the evidence, analogous studies on triazolone derivatives () highlight methodologies for predicting properties:

  • DFT Calculations: Used to analyze Mulliken charges, HOMO-LUMO gaps, and electrostatic potentials.
  • GIAO Method : Predicts NMR chemical shifts, which could be applied to the target compound’s aromatic and heterocyclic regions.
  • Steric Effects : The bromine atom in the target compound may introduce greater steric hindrance compared to methoxy or hydroxy substituents, affecting binding affinities or crystal packing .

Activité Biologique

5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. A common method includes S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone. This is followed by the reduction of the resulting ketone to yield the final product .

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity . Comparisons with related compounds suggest that the presence of bromine enhances its antibacterial properties compared to chlorine analogues . The increased electron density on the hydrazinic end of the thiosemicarbazide chain is believed to contribute to this enhanced activity.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

The biological effects of 5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one are thought to arise from its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It may also interact with cellular receptors involved in signal transduction pathways.

Comparative Analysis

To better understand its unique properties, it is useful to compare this compound with similar structures:

Compound NameStructureBiological Activity
5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazoleStructureModerate antimicrobial
5-(4-bromophenyl)-thiosemicarbazideStructureHigh antibacterial activity

The unique triazatricyclo framework of our compound sets it apart from these analogues, potentially endowing it with distinct biological activities .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial counts in vitro compared to controls.
  • Cancer Cell Line Studies : Research involving breast and lung cancer cell lines showed a dose-dependent inhibition of cell growth when treated with this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-benzyl-4-[(4-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : Utilize Cu(II)-mediated cascade dehydrogenation of diphenylmethane derivatives (analogous to methods in ) to construct fused heterocyclic scaffolds. Optimize solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (5–10 mol% Cu(OAc)₂). Monitor progress via TLC and HPLC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient). Validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s structure be confirmed using crystallographic and spectroscopic techniques?

  • Methodological Answer : For X-ray crystallography, grow single crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture. Use SHELXL ( ) for refinement and ORTEP-III ( ) for visualizing thermal ellipsoids. Cross-validate bond lengths and angles against DFT-optimized geometries. For spectroscopic confirmation, assign NMR signals using 2D techniques (COSY, HSQC) and compare to structurally related tricyclic compounds (e.g., ) .

Q. What computational tools are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer : Employ Gaussian 16 or ORCA for DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Use automated reaction path search algorithms (e.g., those from ICReDD in ) to simulate plausible reaction mechanisms and intermediates .

Advanced Research Questions

Q. How can discrepancies between theoretical predictions and experimental data (e.g., bond lengths, reaction yields) be resolved?

  • Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., solvent models, dispersion corrections). For crystallographic disagreements, assess whether thermal motion or disorder (e.g., ’s SHELXL restraints) skews experimental values. For yield discrepancies, re-examine reaction kinetics (e.g., via Eyring plots) or competing side reactions (traced via LC-MS/MS, ) .

Q. What strategies are effective in elucidating the compound’s reaction mechanism under catalytic conditions?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated substrates) and in-situ FTIR to track intermediate formation. Combine kinetic isotope effects (KIE) with computational transition-state modeling (e.g., NEB method). For heterogeneous catalysis, conduct EXAFS or XPS to probe catalyst surface interactions .

Q. How can crystallographic disorder or twinning in the compound’s crystal structure be addressed?

  • Methodological Answer : Apply SHELXL’s TWIN/BASF commands ( ) to model twinning. For disorder, use PART/SUMP restraints to refine occupancies of overlapping atoms. Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .

Q. What experimental designs are recommended for studying the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity assays. Pair with molecular docking (AutoDock Vina) guided by the compound’s crystallographic geometry ( ). For cell-based assays, optimize delivery vehicles (e.g., PEGylated liposomes) and include controls for cytotoxicity (MTT assay) .

Q. How can high-throughput screening (HTS) expedite the discovery of derivatives with enhanced properties?

  • Methodological Answer : Implement a Design of Experiments (DoE) approach (e.g., fractional factorial design) to vary substituents (e.g., bromine → trifluoromethyl). Use automated liquid handlers for parallel synthesis and UPLC-HRMS for rapid characterization. Prioritize candidates via PCA (principal component analysis) of computed descriptors (logP, polar surface area) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.